Monogalactosyl diglyceride

Description

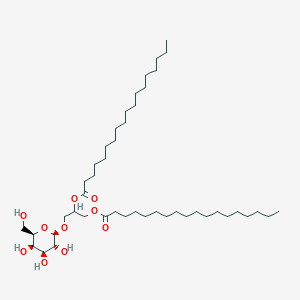

Structure

2D Structure

Properties

IUPAC Name |

[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H86O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-46,49-51H,3-37H2,1-2H3/t38?,39-,42+,43+,44-,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLTVZLYPPIIID-XMGVTQGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H86O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961896 | |

| Record name | 3-(Hexopyranosyloxy)propane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41670-62-6 | |

| Record name | 1,2-Distearoylmonogalactosylglyceride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041670626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexopyranosyloxy)propane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Monogalactosyl Diglyceride (MGDG): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monogalactosyl diglyceride (MGDG) is a crucial glycerolipid found predominantly in the thylakoid membranes of chloroplasts, playing a vital role in photosynthesis.[1] Beyond its structural function, MGDG exhibits unique physical properties that are of significant interest in various scientific and therapeutic fields, including drug delivery and membrane biophysics. This technical guide provides an in-depth overview of the core physical properties of MGDG, complete with quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and characterization workflows.

Core Physical and Chemical Properties

MGDG is an amphiphilic molecule, consisting of a polar galactose head group and two nonpolar fatty acid chains attached to a glycerol (B35011) backbone. This structure dictates its behavior in aqueous and non-aqueous environments. The fatty acid composition of MGDG can vary depending on the source, which in turn influences its physical properties.

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C45H86O10 (for stearoyl) | Varies with fatty acid composition |

| Molecular Weight | 787.16 g/mol (for stearoyl) | Varies with fatty acid composition |

| Appearance | Waxy solid | [2] |

| Color | White to Off-white | [2] |

| Melting Point | 54-60 °C (for commercial mono- and diglycerides) | [2][3] |

| Property | Observation | Source |

| Solubility in Water | Insoluble | [4][5] |

| Solubility in Organic Solvents | Soluble in Chloroform:Methanol (1:1) at 10 mg/ml; Soluble in ethanol, chloroform, and benzene. | [4] |

| Critical Micelle Concentration (CMC) | A specific value for pure MGDG is not readily available in the literature. CMC is the concentration at which surfactant molecules spontaneously form micelles in a solution.[6][7] |

Phase Behavior and Thermal Properties

The phase behavior of MGDG is a critical aspect of its function in biological membranes and its potential applications in nanotechnology. MGDG is known to form non-lamellar structures, particularly the inverted hexagonal (HII) phase, which is crucial for membrane dynamics and protein function.

Thermal Analysis Data

Differential Scanning Calorimetry (DSC) is a key technique used to study the thermal transitions of lipids like MGDG. DSC thermograms of MGDG reveal its phase transition temperatures. For instance, thermograms of glycolipids from Ulva lactuca show distinct phase transition peaks for MGDG, which vary with environmental conditions like temperature acclimation.[8]

| Thermal Property | Description | Source |

| Phase Transition | MGDG undergoes a transition from a lamellar crystalline or gel phase to an inverted hexagonal (HII) phase upon heating. This transition is influenced by factors such as hydration and the degree of unsaturation of the fatty acid chains. | [1] |

| DSC Thermogram Characteristics | The DSC thermograms of MGDG typically show endothermic peaks corresponding to the phase transitions. The temperature and enthalpy of these transitions provide information about the stability and organization of the lipid assemblies.[8] |

Experimental Protocols

Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures and enthalpies of MGDG.

Methodology:

-

Sample Preparation: A known amount of MGDG (e.g., 5-10 mg) is accurately weighed into an aluminum DSC pan. If studying the hydrated state, a specific amount of water or buffer is added. The pan is then hermetically sealed.[8]

-

Instrument Setup: A differential scanning calorimeter is calibrated using standard materials (e.g., indium). An empty, sealed aluminum pan is used as a reference.[9][10]

-

Experimental Parameters: The sample and reference pans are placed in the DSC cell. The system is then subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 5-10 °C/min).[8][11]

-

Data Acquisition: The heat flow to the sample is measured as a function of temperature. The resulting data is plotted as a thermogram, showing heat flow versus temperature.[9]

-

Data Analysis: The onset temperature, peak temperature (Tm), and the area under the peak (enthalpy of transition, ΔH) are determined from the thermogram. These parameters provide information about the phase transitions of MGDG.[10]

Characterization of Phase Structure by X-ray Diffraction (XRD)

Objective: To determine the lattice structure of MGDG assemblies (e.g., lamellar, hexagonal).

Methodology:

-

Sample Preparation: A hydrated sample of MGDG is prepared by mixing a known amount of the lipid with water or buffer. The sample is then sealed in a thin-walled glass capillary or placed on a specialized sample holder.

-

Instrument Setup: An X-ray diffractometer equipped with a temperature-controlled sample stage is used. The instrument is aligned and calibrated.[12]

-

Data Collection: The sample is exposed to a monochromatic X-ray beam. The scattered X-rays are detected at various angles. The diffraction pattern is recorded as a function of the scattering angle (2θ).[13][14]

-

Data Analysis: The positions and intensities of the diffraction peaks are analyzed. For a lamellar phase, the diffraction peaks will be in the ratio 1:2:3... For an inverted hexagonal (HII) phase, the peaks will be in the ratio 1:√3:√4:√7... The lattice parameters can be calculated from the peak positions.[15][16]

MGDG in Cellular Signaling

MGDG is not merely a structural lipid; it also participates in cellular signaling. Research has shown that MGDG can activate Protein Kinase C (PKC), a key enzyme in various signal transduction pathways. Specifically, MGDG has been found to primarily stimulate the PKC-alpha isoform.[17]

MGDG-PKC Signaling Pathway

Caption: MGDG-mediated activation of Protein Kinase C-alpha.

Experimental Workflow for MGDG Characterization

The physical characterization of MGDG involves a series of integrated experimental techniques to obtain a comprehensive understanding of its properties.

Caption: Workflow for the physical characterization of MGDG.

Conclusion

The physical properties of this compound, particularly its propensity to form non-bilayer structures, are integral to its biological functions and its potential in various applications. This technical guide provides a foundational understanding of these properties for researchers and professionals. Further investigation into the specific CMC of different MGDG species and the detailed mechanisms of its interaction with proteins will undoubtedly open new avenues for its application in drug development and biomaterials science.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. savannahgoa.com [savannahgoa.com]

- 3. Mono-and diglycerides of fatty acids(Glyceryl Mono-and distearate)- PT. Dua Kuda Indonesia [duakuda.com]

- 4. ams.usda.gov [ams.usda.gov]

- 5. A comparative evaluation of mono-, di- and triglyceride of medium chain fatty acids by lipid/surfactant/water phase diagram, solubility determination and dispersion testing for application in pharmaceutical dosage form development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. nanoscience.com [nanoscience.com]

- 8. researchgate.net [researchgate.net]

- 9. ucm.es [ucm.es]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tainstruments.com [tainstruments.com]

- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Phase Quantification Using XRD | Malvern Panalytical [malvernpanalytical.com]

- 17. This compound, a marker for myelination, activates oligodendroglial protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Monogalactosyldiacylglycerol (MGDG): Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monogalactosyldiacylglycerol (B12364196) (MGDG) is the most abundant polar lipid in the photosynthetic membranes of plants, algae, and cyanobacteria, making it a key molecule in global biomass.[1][2] Structurally, it is a glycerolipid characterized by a galactose moiety attached to the sn-3 position of a diacylglycerol backbone.[1] The acyl chains at the sn-1 and sn-2 positions can vary, leading to a diverse range of MGDG species.[1] Beyond its structural role in thylakoid membranes, MGDG is crucial for photosynthesis, chloroplast biogenesis, and serves as a precursor for other important lipids and signaling molecules.[1][3][4] Recent research has also highlighted its potential biomedical applications, including anti-inflammatory, anti-tumor, and antiviral activities.[1] This guide provides a comprehensive overview of the chemical structure, formula, physicochemical properties, and analytical methodologies for MGDG.

Chemical Structure and Formula

The general chemical structure of MGDG consists of a glycerol (B35011) backbone, two fatty acid chains esterified at the sn-1 and sn-2 positions, and a single galactose unit linked via a glycosidic bond to the sn-3 position.[5] The fatty acid composition of MGDG is highly variable depending on the plant species, environmental conditions, and the biosynthetic pathway.[6][7]

The molecular formula of MGDG is therefore dependent on the specific fatty acids attached. For instance, MGDG containing two stearoyl chains (18:0) has a molecular formula of C45H86O10.[1] Other common molecular formulas include C45H74O10 and C45H78O10, reflecting the presence of unsaturated fatty acids.[8][9]

Physicochemical Properties and Fatty Acid Composition

MGDG is a neutral, polar lipid that does not form a bilayer in isolation; instead, it tends to form hexagonal-II structures.[8][10] However, in the presence of other lipids and proteins within the thylakoid membrane, it contributes to the formation of a stable lamellar structure.[4] The high degree of unsaturation in its fatty acid chains provides a fluid environment essential for the diffusion of electron carriers in the photosynthetic chain.[10]

The fatty acid composition of MGDG is a key determinant of its physical properties and biological function. Plants are often categorized as "16:3 plants" (e.g., spinach, Arabidopsis) or "18:3 plants" (e.g., leek, mint) based on the predominant polyunsaturated fatty acid found in their MGDG. In 16:3 plants, hexadecatrienoic acid (16:3) is a major component, whereas 18:3 plants are rich in α-linolenic acid (18:3).[6]

| Property | Value/Description | Source |

| General Molecular Formula | C(39+n)H(70+2m-2x)O10 (where n is the total number of carbons in the two fatty acids, m is the number of carbons in each fatty acid, and x is the number of double bonds) | General Chemical Knowledge |

| Example Molecular Formulas | C45H86O10 (distearoyl), C45H74O10, C45H78O10 | [1][8][9] |

| Physical State at Room Temp. | Solid (for saturated forms) to liquid (for unsaturated forms) | [11][12] |

| Solubility | Soluble in chloroform (B151607):methanol mixtures | [1] |

| Charge | Neutral | [10] |

| Phase Behavior | Forms hexagonal-II phase in isolation | [8] |

| Plant Type | Plant Species | Major Fatty Acids in MGDG | Percentage of Total Fatty Acids | Source |

| 16:3 Plant | Spinach (Spinacia oleracea) | 18:3/16:3 | ~40-60% | [6] |

| 16:3 Plant | Arabidopsis thaliana | 18:3/16:3 | ~60% | [6] |

| 18:3 Plant | Leek (Allium porrum) | 18:3/18:3, 18:2/18:3 | Not specified | [6] |

| 18:3 Plant | Mint (Mentha arvensis) | 18:3/18:3, 18:2/18:3 | Not specified | [6] |

| Algae | Chlamydomonas reinhardtii | 16:4, 18:3 (n-3) | Not specified | [2] |

MGDG Biosynthesis Pathway

The biosynthesis of MGDG occurs in the envelope of chloroplasts and involves two main pathways: the "prokaryotic" and "eukaryotic" pathways, which differ in the origin of the diacylglycerol (DAG) precursor.[5]

-

Prokaryotic Pathway: DAG is synthesized de novo within the plastid.

-

Eukaryotic Pathway: DAG is derived from phospholipids (B1166683) synthesized in the endoplasmic reticulum and imported into the plastid.[5]

The final step in both pathways is the transfer of a galactose moiety from UDP-galactose to DAG, a reaction catalyzed by MGDG synthases (MGDs).[13][14] In Arabidopsis thaliana, there are three main isoforms: MGD1, MGD2, and MGD3. MGD1 is responsible for the bulk of MGDG synthesis for thylakoid biogenesis under normal conditions, while MGD2 and MGD3 are induced under conditions of phosphate (B84403) starvation.[15][16]

Experimental Protocols

Extraction and Purification of MGDG

A common method for the extraction and purification of MGDG from plant material involves a modified Bligh-Dyer method followed by chromatographic separation.

Materials:

-

Fresh or frozen plant tissue (e.g., spinach leaves)

-

Isopropanol (B130326) (with 0.01% Butylated hydroxytoluene - BHT)

-

Chloroform

-

Methanol

-

0.2 M H3PO4 / 1 M KCl solution

-

Nitrogen gas stream

-

Silica (B1680970) gel for column chromatography

-

TLC plates (Silica gel 60)

Protocol:

-

Inactivation of Lipases: Immediately place fresh plant tissue (e.g., 1-2g) into hot isopropanol (~75°C) for 15 minutes to inactivate phospholipases.[17]

-

Lipid Extraction:

-

Homogenize the tissue in a mixture of chloroform:methanol (1:2, v/v).

-

Add chloroform and a salt solution (e.g., 1M KCl) to induce phase separation.[18]

-

Centrifuge to separate the phases. The lower chloroform phase contains the total lipid extract.

-

Collect the lower phase and dry it under a stream of nitrogen gas.[17]

-

-

Purification by Column Chromatography:

-

Resuspend the dried lipid extract in a small volume of chloroform.

-

Apply the extract to a silica gel column.

-

Elute with solvents of increasing polarity. MGDG typically elutes with a mixture of acetone (B3395972) and chloroform.

-

Collect the fractions and monitor by TLC to identify those containing MGDG.

-

Analysis of MGDG by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the separation and qualitative analysis of MGDG.

Materials:

-

Silica gel 60 TLC plates

-

Developing solvent: acetone/toluene/water (91:30:8, v/v/v)[19]

-

Visualization reagent:

Protocol:

-

Plate Activation: Activate the TLC plate by baking at 120°C for 1.5-2.5 hours.[23]

-

Sample Application: Spot the purified MGDG fraction or total lipid extract onto the origin line of the TLC plate.

-

Development: Place the plate in a developing tank containing the acetone:toluene:water solvent system. Allow the solvent front to migrate up the plate.

-

Visualization:

-

Dry the plate after development.

-

Place the plate in a tank with iodine crystals or spray with the chosen visualization reagent.

-

Heat the plate as required by the reagent (e.g., 100-120°C).[21][22]

-

MGDG will appear as a distinct spot. The retention factor (Rf) for MGDG is typically around 0.7 in the specified solvent system.[18]

-

Fatty Acid Analysis by Gas Chromatography (GC)

After separation by TLC, the fatty acid composition of the MGDG spot can be determined by GC.

Protocol:

-

Elution from TLC: Scrape the silica area corresponding to the MGDG spot from the TLC plate.[20]

-

Transesterification: Elute the lipid from the silica and perform a transesterification reaction to convert the fatty acids into fatty acid methyl esters (FAMEs). This is typically done by heating the sample in methanolic HCl.[20][21]

-

GC Analysis: Inject the FAMEs into a gas chromatograph equipped with a flame ionization detector (FID).

-

Identification and Quantification: Identify the individual FAMEs by comparing their retention times to those of known standards. Quantify the amount of each fatty acid by integrating the peak areas.

Role in Photosynthesis and Signaling

MGDG is not merely a structural component of thylakoid membranes; it is an integral part of the photosynthetic machinery. Crystallographic studies have shown that MGDG molecules are associated with photosystem I (PSI), photosystem II (PSII), and the cytochrome b6f complex.[3] It is essential for the stabilization of these complexes and for creating a lipid environment that facilitates efficient electron transport.[4][8]

Furthermore, MGDG is a precursor for the synthesis of jasmonic acid, a key plant hormone involved in defense responses to biotic and abiotic stress.[3][5] The polyunsaturated fatty acids released from MGDG are substrates for the lipoxygenase (LOX) pathway, which leads to the production of jasmonates.[5] This places MGDG at a critical intersection of membrane biology, energy conversion, and plant stress signaling.

Conclusion

Monogalactosyldiacylglycerol is a fundamentally important lipid with diverse roles in plant biology. Its unique chemical structure and physical properties are essential for the architecture and function of photosynthetic membranes. Understanding the biosynthesis, composition, and analysis of MGDG is critical for research in plant science, biochemistry, and for exploring its potential in various biotechnological and pharmaceutical applications. The methodologies outlined in this guide provide a robust framework for the detailed investigation of this vital biomolecule.

References

- 1. Analysis of Chloroplast Monogalactosyldiacylglycerols Biosynthesis - Lifeasible [chloroplast.lifeasible.com]

- 2. Recycling of the major thylakoid lipid MGDG and its role in lipid homeostasis in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The galactolipid monogalactosyldiacylglycerol (MGDG) contributes to photosynthesis-related processes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Monogalactosyldiacylglycerol and digalactosyldiacylglycerol role, physical states, applications and biomimetic monolayer films | The European Physical Journal E (EPJ E) [epje.epj.org]

- 12. researchgate.net [researchgate.net]

- 13. Arabidopsis Type B Monogalactosyldiacylglycerol Synthase Genes Are Expressed during Pollen Tube Growth and Induced by Phosphate Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Do Galactolipid Synthases Play a Key Role in the Biogenesis of Chloroplast Membranes of Higher Plants? [frontiersin.org]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Extraction and Profiling of Plant Polar Glycerol Lipids [bio-protocol.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Arabidopsis thaliana Polar Glycerolipid Profiling by Thin Layer Chromatography (TLC) Coupled with Gas-Liquid Chromatography (GLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. TLC of glycoglycerolipids | Cyberlipid [cyberlipid.gerli.com]

- 23. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

The Dawn of Galactolipid Discovery: A Technical Chronicle of Monogalactosyl Diglyceride's Unveiling

A pivotal moment in lipid biochemistry occurred in the mid-20th century with the discovery and characterization of Monogalactosyl diglyceride (MGDG), a galactolipid that would later be recognized as the most abundant polar lipid in chloroplast thylakoid membranes and a key player in photosynthesis. This technical guide delves into the historical discovery of MGDG, presenting the seminal experimental methodologies, quantitative data from the era, and the early understanding of its biosynthetic pathway.

Initial Isolation and Characterization: The Pioneering Work of Carter and Colleagues

The journey to understanding MGDG began in the laboratory of H. E. Carter, where researchers were investigating the lipid components of wheat flour. Their work, published in 1956, marked the first report of a galactose-containing lipid from this source.[1] However, this initial discovery was of the deacylated water-soluble portion of the molecule. The complete structure of the intact lipid, a 1,2-diacyl-3-O-(β-D-galactopyranosyl)-sn-glycerol, was not fully elucidated until their subsequent publication in 1961.

Experimental Protocols of the Era

The methodologies employed by Carter and his team were foundational and reflective of the analytical capabilities of the time. The isolation and characterization of MGDG involved a multi-step process:

1.1. Extraction of Lipids from Wheat Flour:

-

Initial Extraction: A crude lipid fraction was obtained by extracting wheat flour with a mixture of ethanol (B145695) and ether.

-

Solvent Partitioning: The crude extract was then partitioned between petroleum ether and 80% ethanol to separate the more polar glycolipids from the neutral lipids. The MGDG, being more polar, remained in the ethanol phase.

1.2. Purification by Column Chromatography:

-

Adsorbent: The ethanolic extract was concentrated and subjected to chromatography on a column packed with a mixture of silicic acid and Celite.

-

Elution: A stepwise gradient of chloroform (B151607) and methanol (B129727) was used to elute the different lipid classes. The fraction containing MGDG was typically eluted with a chloroform-methanol mixture.

1.3. Characterization of the Isolated MGDG:

-

Hydrolysis: The purified lipid was subjected to acidic and alkaline hydrolysis to break it down into its constituent components: fatty acids, glycerol, and galactose.

-

Component Identification:

-

Fatty Acids: The fatty acid composition was determined by gas-liquid chromatography (GLC) of their methyl esters.

-

Glycerol and Galactose: These were identified using paper chromatography by comparing their migration with authentic standards.

-

-

Deacylated Product Analysis: The water-soluble product of mild alkaline hydrolysis (deacylation) was further characterized. This deacylated MGDG was a key intermediate in the structural determination.

Quantitative Data from the Initial Discovery

The early publications provided key quantitative data that were crucial for the structural elucidation of MGDG. The following table summarizes some of the critical findings from the analysis of the deacylated MGDG isolated from wheat flour.

| Parameter | Reported Value (Carter et al., 1956) | Method of Analysis |

| Melting Point | 158-160 °C | Capillary melting point apparatus |

| Specific Rotation [α]D | +9.5° (c, 1.0 in water) | Polarimetry |

| Elemental Analysis (C) | 42.68% | Combustion analysis |

| Elemental Analysis (H) | 6.37% | Combustion analysis |

The Dawn of Biosynthetic Understanding

Following the structural elucidation of MGDG, the focus of research shifted towards understanding its biosynthesis. Early investigations in the late 1950s and early 1960s, notably by A. A. Benson and colleagues, began to shed light on the pathway. A significant breakthrough came in 1964 when Neufeld and Hall demonstrated the in vitro synthesis of galactolipids in spinach chloroplasts, identifying uridine (B1682114) diphosphate (B83284) galactose (UDP-galactose) as the galactose donor.[2]

Early Postulated Biosynthetic Pathway of MGDG

Based on these early studies, the biosynthetic pathway for MGDG was proposed to occur in the chloroplasts and involved the following key steps:

This early model laid the groundwork for decades of subsequent research that has further refined our understanding of the intricate regulation and localization of MGDG synthesis within the plant cell.

Experimental Workflow for MGDG Isolation and Characterization (circa 1960)

The following diagram illustrates the general workflow used in the pioneering studies to isolate and characterize MGDG from plant tissues like wheat flour.

Conclusion

The historical discovery of this compound was a landmark achievement in lipid biochemistry. The meticulous experimental work of Carter and his contemporaries, using the analytical tools of their time, not only revealed the existence and structure of this crucial molecule but also paved the way for future research into its biosynthesis and profound biological functions. This foundational knowledge continues to be of immense importance to researchers in plant biology, biochemistry, and drug development, highlighting the enduring legacy of these pioneering scientific endeavors.

References

The Evolutionary Cornerstone of Photosynthesis: A Technical Guide to Monogalactosyldiacylglycerol (MGDG)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monogalactosyldiacylglycerol (B12364196) (MGDG) stands as the most abundant lipid class in photosynthetic membranes, playing a pivotal and evolutionarily conserved role in the structure and function of the photosynthetic apparatus. This technical guide provides an in-depth exploration of the evolutionary significance of MGDG, detailing its critical functions in thylakoid membrane architecture, photosystem stability, and stress response signaling. We present a comprehensive overview of the divergent biosynthetic pathways of MGDG in cyanobacteria and chloroplasts, reflecting a fascinating evolutionary journey from prokaryotic endosymbiont to eukaryotic organelle. This guide consolidates quantitative data on MGDG abundance, offers detailed experimental protocols for its analysis, and provides visual representations of key metabolic and signaling pathways to facilitate a deeper understanding of this essential lipid.

Introduction: The Evolutionary Imperative of MGDG

The advent of oxygenic photosynthesis was a watershed moment in Earth's history, fundamentally altering the planet's atmosphere and paving the way for complex life. At the heart of this process are the thylakoid membranes, intricate structures within cyanobacteria and chloroplasts that house the molecular machinery of light-dependent reactions. The unique lipid composition of these membranes is not accidental but rather a product of evolutionary selection for optimal photosynthetic efficiency and stability. Monogalactosyldiacylglycerol (MGDG) is the principal lipid component, constituting up to 50% of the total lipid content of thylakoid membranes.[1][2] Its abundance underscores its indispensable role, which has been conserved across the evolutionary divide from ancient cyanobacteria to modern plants.[1] This guide delves into the multifaceted significance of MGDG, exploring its structural, functional, and signaling roles from an evolutionary perspective.

The Structural and Functional Significance of MGDG in Thylakoid Membranes

The thylakoid membrane is a dynamic environment characterized by a high density of protein complexes and a unique lipid matrix. MGDG, with its cone-shaped molecular geometry, is a non-bilayer forming lipid that introduces negative curvature strain into the membrane.[3] This property is crucial for the intricate three-dimensional architecture of the thylakoids, particularly the highly curved regions of the grana margins. The balance between the non-bilayer forming MGDG and the bilayer-forming digalactosyldiacylglycerol (B1163852) (DGDG) is critical for maintaining membrane stability and fluidity, which is essential for the lateral diffusion of proteins and quinones involved in electron transport.

MGDG is not merely a structural scaffold; it actively participates in the function of the photosynthetic machinery. Crystal structures of photosystem I (PSI), photosystem II (PSII), and the cytochrome b6f complex reveal integral MGDG molecules, suggesting a direct role in the assembly, stability, and function of these vital complexes.[1] Studies on MGDG-deficient mutants have demonstrated its importance for efficient energy transfer between light-harvesting complexes and reaction centers.[4] Furthermore, MGDG has been shown to be essential for the activity of the violaxanthin (B192666) de-epoxidase (VDE), an enzyme involved in photoprotective thermal dissipation.[5]

Data Presentation: Quantitative Insights into MGDG

To provide a quantitative perspective on the importance of MGDG, the following tables summarize key data on its abundance and the impact of its deficiency.

Table 1: Lipid Composition of Thylakoid Membranes in Various Photosynthetic Organisms

| Organism | MGDG (mol%) | DGDG (mol%) | SQDG (mol%) | PG (mol%) | MGDG/DGDG Ratio | Reference |

| Spinacia oleracea (Spinach) | 51 | 26 | 7 | 9 | ~2.0 | [6] |

| Arabidopsis thaliana (Wild Type) | ~50 | ~25-30 | ~5-15 | ~5-15 | ~2.0 | [6] |

| Nicotiana tabacum (Tobacco) | 52.3 | 28.1 | 10.2 | 9.4 | 1.86 | [7] |

| Synechocystis sp. PCC 6803 | 55 | 15 | 20 | 10 | 3.67 | [8] |

| Chlamydomonas reinhardtii | High | Moderate | Low | Low | Variable | [9] |

| Klebsormidium flaccidum | High | Moderate | - | - | 0.26 | [10] |

| Oocystis sp. | High | Low | - | - | 0.14 | [10] |

Table 2: Effects of Abiotic Stress on the MGDG/DGDG Ratio in Plants

| Plant Species | Stress Condition | Change in MGDG/DGDG Ratio | Reference |

| Vigna unguiculata (Cowpea) | Drought | Decrease | [11] |

| Triticum aestivum (Wheat) | Drought | Increase in tolerant cultivar | [12] |

| Various | Salt Stress | Increase in tolerant species | [13][14] |

| Arabidopsis thaliana | Phosphate (B84403) Starvation | Increase | [15] |

| Various | High Temperature | Increase | [14] |

Table 3: Impact of MGDG Deficiency on Photosynthetic Parameters in Arabidopsis thaliana (mgd1-1 mutant)

| Parameter | Wild Type | mgd1-1 Mutant (~40% MGDG reduction) | Reference |

| MGDG Content (relative) | 100% | ~60% | [5] |

| Chlorophyll (B73375) Content (relative) | 100% | ~50% | [10] |

| Photosystem II (PSII) Maximum Quantum Yield (Fv/Fm) | No significant difference | No significant difference | [1] |

| Non-photochemical Quenching (NPQ) | Normal | Impaired | [5] |

| Thylakoid Membrane Conductivity | Normal | Increased | [5] |

Evolutionary Divergence of MGDG Biosynthesis

The biosynthetic pathways of MGDG in cyanobacteria and chloroplasts offer a compelling case study in evolutionary adaptation following endosymbiosis.

The Cyanobacterial Pathway

In cyanobacteria, MGDG synthesis is a two-step process. First, monoglucosyldiacylglycerol (MGlcDG) is synthesized from diacylglycerol (DAG) and UDP-glucose by the enzyme MGlcDG synthase. Subsequently, the glucose headgroup of MGlcDG is epimerized to galactose by an epimerase, yielding MGDG.

The Chloroplast Pathway

In contrast, chloroplasts of plants and algae synthesize MGDG in a single step. The enzyme MGDG synthase (MGD) directly transfers a galactose moiety from UDP-galactose to DAG. Phylogenetic analyses suggest that the MGDG synthase gene in photosynthetic eukaryotes was likely acquired through horizontal gene transfer from a group of bacteria distinct from the cyanobacterial ancestor of chloroplasts.

This divergence in biosynthetic pathways highlights the evolutionary plasticity of lipid metabolism. While the end product, MGDG, and its fundamental role remained conserved, the enzymatic machinery for its synthesis was replaced during the evolution of chloroplasts.

MGDG in Signaling Pathways

Beyond its structural roles, MGDG is increasingly recognized as a key player in cellular signaling, particularly in response to abiotic and biotic stress.

Jasmonic Acid (JA) Signaling

The balance between MGDG and DGDG is crucial for regulating the biosynthesis of jasmonic acid (JA), a key phytohormone in plant defense and development. An increased MGDG to DGDG ratio has been shown to trigger JA overproduction.[4][16] This suggests that alterations in galactolipid metabolism, potentially caused by environmental stressors, can act as a signal to activate defense responses.

Phosphate Starvation Response

Under phosphate-limiting conditions, plants remodel their membrane lipid composition, replacing phospholipids (B1166683) with non-phosphorous lipids like DGDG and sulfolipids. This response involves the upregulation of genes encoding MGDG and DGDG synthases. The altered MGDG/DGDG ratio during phosphate starvation is thought to be a signal that contributes to the overall adaptive response.[15][17]

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: Divergent evolutionary paths of MGDG biosynthesis in cyanobacteria and chloroplasts.

Caption: MGDG/DGDG ratio as a signaling hub in plant stress responses.

Experimental Workflows

Caption: A typical workflow for the analysis of MGDG fatty acid composition.

Experimental Protocols

Total Lipid Extraction from Plant Leaves

This protocol is adapted for the extraction of total lipids from Arabidopsis thaliana leaves.

Materials:

-

Fresh leaf tissue

-

Isopropanol (B130326) with 0.01% Butylated Hydroxytoluene (BHT)

-

Methanol

-

1 M KCl

-

Glass tubes with Teflon-lined screw caps

-

Water bath at 75°C

-

Shaking incubator

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Immediately immerse freshly harvested leaves (100-200 mg) into 3 mL of pre-heated (75°C) isopropanol containing 0.01% BHT in a glass tube.

-

Incubate at 75°C for 15 minutes to inactivate lipolytic enzymes.

-

Cool the tubes to room temperature.

-

Add 1.5 mL of chloroform and 0.6 mL of water. Vortex thoroughly.

-

Agitate on a shaker at room temperature for 1 hour.

-

Add 4 mL of chloroform:methanol (2:1, v/v) with 0.01% BHT and shake for 30 minutes.

-

Repeat the extraction (step 6) until the leaf tissue appears white.

-

Combine all extracts and add 1 mL of 1 M KCl. Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a known volume of chloroform:methanol (2:1, v/v) for further analysis.

Separation of Galactolipids by Thin-Layer Chromatography (TLC)

Materials:

-

Total lipid extract

-

Silica (B1680970) gel 60 TLC plates

-

TLC developing tank

-

Developing solvent: Chloroform:Methanol:Water (65:25:4, v/v/v) for the first dimension; Chloroform:Methanol:Acetic Acid:Water (80:9:12:2, by volume) for the second dimension (for 2D-TLC).

-

Primuline spray (0.05% in 80% acetone)

-

UV transilluminator

Procedure:

-

Activate the TLC plate by heating at 110°C for 30 minutes.

-

Spot the lipid extract onto the origin of the TLC plate.

-

Place the plate in a TLC tank pre-saturated with the developing solvent.

-

Allow the solvent to ascend to near the top of the plate.

-

Remove the plate and air dry.

-

For 2D-TLC, rotate the plate 90 degrees and develop in the second solvent system.

-

Spray the dried plate with primuline solution.

-

Visualize the lipid spots under UV light. MGDG and DGDG will appear as distinct spots.

Fatty Acid Analysis of MGDG by Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

Excised MGDG spot from TLC plate

-

Methanolic HCl (3N)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23)

Procedure:

-

Scrape the silica containing the MGDG spot into a glass tube.

-

Add 1 mL of methanolic HCl.

-

Incubate at 80°C for 1 hour to transmethylate the fatty acids to fatty acid methyl esters (FAMEs).

-

Cool to room temperature and add 1 mL of hexane and 1 mL of water.

-

Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Inject an aliquot of the FAME solution into the GC-MS.

-

Identify and quantify the FAMEs by comparing their retention times and mass spectra to known standards.

Measurement of Photosystem II Efficiency using Chlorophyll Fluorescence

This protocol provides a basic method for assessing the impact of MGDG deficiency on photosynthetic performance.

Materials:

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Dark-adaptation clips

-

Plant material (e.g., wild-type and MGDG-deficient mutant Arabidopsis)

Procedure:

-

Dark-adapt the leaves for at least 20 minutes using dark-adaptation clips.

-

Measure the minimal fluorescence (Fo) by applying a weak measuring beam.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - Fo) / Fm.

-

To measure the effective quantum yield of PSII (ΦPSII) in the light, expose the leaf to actinic light.

-

Measure the steady-state fluorescence (Fs).

-

Apply a saturating pulse to determine the maximal fluorescence in the light-adapted state (Fm').

-

Calculate ΦPSII as (Fm' - Fs) / Fm'.

Conclusion and Future Directions

The evolutionary conservation of MGDG in photosynthetic organisms is a testament to its fundamental importance. From providing the structural framework of thylakoid membranes to actively participating in photosynthetic reactions and stress signaling, MGDG is a linchpin of oxygenic photosynthesis. The divergence of its biosynthetic pathways in cyanobacteria and chloroplasts offers a fascinating glimpse into the evolutionary remodeling of metabolic networks.

Future research will likely focus on elucidating the precise molecular mechanisms by which MGDG interacts with photosynthetic proteins to modulate their function. Advanced techniques in structural biology and lipidomics will be instrumental in mapping these interactions in their native membrane environment. Furthermore, unraveling the intricate signaling networks in which MGDG participates will provide new avenues for understanding and potentially manipulating plant stress responses. For drug development professionals, understanding the essentiality and unique biosynthesis of MGDG in photosynthetic pathogens could offer novel targets for antimicrobial strategies. The continued exploration of this ubiquitous yet remarkable lipid promises to yield further insights into the fundamental processes of life on Earth.

References

- 1. Monogalactosyldiacylglycerol Deficiency in Arabidopsis Affects Pigment Composition in the Prolamellar Body and Impairs Thylakoid Membrane Energization and Photoprotection in Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. Increased ratio of galactolipid MGDG : DGDG induces jasmonic acid overproduction and changes chloroplast shape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The galactolipid monogalactosyldiacylglycerol (MGDG) contributes to photosynthesis-related processes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interplay between Jasmonic Acid, Phosphate Signaling and the Regulation of Glycerolipid Homeostasis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. A nondestructive method to estimate the chlorophyll content of Arabidopsis seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential Membrane Lipid Profiles and Vibrational Spectra of Three Edaphic Algae and One Cyanobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drought stress and rehydration affect the balance between MGDG and DGDG synthesis in cowpea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The roles of chloroplast membrane lipids in abiotic stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Increased ratio of galactolipid MGDG : DGDG induces jasmonic acid overproduction and changes chloroplast shape - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of phosphate starvation responses in plants: signaling players and cross-talks - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Monogalactosyldiacylglycerol (MGDG) in the Architectural Integrity of Thylakoid Membranes

A Technical Guide for Researchers and Drug Development Professionals

Published: December 17, 2025

Abstract

Monogalactosyldiacylglycerol (B12364196) (MGDG) is the most abundant lipid in the thylakoid membranes of chloroplasts, representing a cornerstone of photosynthetic life.[1][2] This technical guide delves into the critical role of MGDG in maintaining the intricate structure and function of these vital membranes. Beyond its function as a bulk lipid, MGDG's unique conical shape and physicochemical properties are instrumental in shaping the thylakoid's architecture, influencing everything from the curvature of the grana stacks to the stability and efficiency of photosynthetic protein complexes. This document provides a comprehensive overview of the current understanding of MGDG's function, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways. This guide is intended to be a valuable resource for researchers in plant biology and photosynthesis, as well as for professionals in drug development exploring novel targets related to plant-based therapeutics and bioenergy.

Introduction: The Thylakoid Membrane and its Unique Lipid Landscape

The thylakoid membrane is the site of the light-dependent reactions of photosynthesis. Its intricate structure, organized into stacked grana and unstacked stroma lamellae, is essential for efficient energy capture and conversion.[3] The lipid composition of this membrane is highly conserved and is dominated by galactolipids, with MGDG being the most prominent, constituting approximately 50% of the total lipid content.[4][5][6] The other major lipid components are digalactosyldiacylglycerol (B1163852) (DGDG) (around 25-30%), sulfoquinovosyldiacylglycerol (SQDG) (5-15%), and phosphatidylglycerol (PG) (5-15%).[5] This unique lipid composition, particularly the high abundance of the non-bilayer forming MGDG, is crucial for the thylakoid's structure and function.

Quantitative Analysis of Thylakoid Lipid Composition

The precise ratio of different lipid classes within the thylakoid membrane is critical for its stability and function. The following tables summarize the typical lipid composition of thylakoid membranes in wild-type plants and the alterations observed in MGDG-deficient mutants.

Table 1: Typical Lipid Composition of Thylakoid Membranes in Spinach

| Lipid Class | Molar Ratio | Percentage of Total Lipids |

| MGDG | 100 | ~52% |

| DGDG | 50 | ~26% |

| PG | 18 | ~9% |

| SQDG | 12 | ~6% |

| Phospholipids (other) | - | ~7% |

Data adapted from Demé et al. (2014) and Block et al. (1983).[7][8]

Table 2: Impact of MGDG Deficiency on Thylakoid Lipid Composition in Arabidopsis thaliana

| Plant Line | MGDG (% of total lipids) | DGDG (% of total lipids) | DGDG/MGDG Ratio | Phenotype |

| Wild-Type | ~50% | ~25% | ~0.5 | Normal growth and photosynthesis |

| mgd1-1 mutant | ~30% (40% reduction) | Increased | Increased | Stunted growth, reduced chlorophyll (B73375), impaired photoprotection |

| mgd1-2 (null mutant) | Severely depleted | - | - | Albino, seedling lethal |

Data compiled from Aronsson et al. (2008) and Kobayashi et al. (2007).[4]

The Multifaceted Role of MGDG in Thylakoid Structure and Function

Induction of Membrane Curvature and Grana Stacking

MGDG is a "non-bilayer" lipid, meaning its conical shape, with a small galactose headgroup and a larger cross-sectional area of its acyl chains, does not favor the formation of flat lipid bilayers.[9] Instead, it tends to form inverted hexagonal (HII) phases.[6] This intrinsic property is thought to be crucial for generating the high curvature found at the edges of the grana stacks.[6] The precise ratio of the non-bilayer MGDG to the bilayer-forming DGDG is critical for maintaining the dynamic and complex architecture of the thylakoid network.[5] While MGDG promotes curvature, DGDG, with its larger headgroup, forms stable bilayers and is believed to stabilize the flat regions of the grana and stroma lamellae.[5]

Interaction with and Stabilization of Photosynthetic Complexes

MGDG is not merely a structural component but also interacts directly with the protein supercomplexes embedded in the thylakoid membrane. X-ray crystallography has revealed MGDG molecules within the structures of Photosystem II (PSII), Photosystem I (PSI), and the cytochrome b6f complex.[10] These interactions are vital for the proper assembly, stability, and function of these complexes. For instance, MGDG has been shown to be essential for the dimerization of PSII core complexes.[11] Furthermore, MGDG plays a crucial role in the organization and stability of the major light-harvesting complex II (LHCII), the most abundant membrane protein in the thylakoid.[12][13] Single-molecule force spectroscopy has demonstrated that MGDG significantly increases the mechanical stability of LHCII.[12][13]

Modulation of Membrane Fluidity

The fluidity of the thylakoid membrane is essential for the lateral diffusion of protein complexes and electron carriers, a key aspect of photosynthetic electron transport. The high degree of unsaturation in the fatty acid chains of MGDG contributes to maintaining membrane fluidity, even at low temperatures.[4] Studies on chilling-sensitive and chilling-tolerant plant species have shown a correlation between the double bond index (DBI) of thylakoid lipids, particularly MGDG, and the maintenance of membrane fluidity under cold stress.[4]

Key Signaling and Biosynthetic Pathways

The synthesis of MGDG is a tightly regulated process that occurs in the chloroplast envelope. Understanding this pathway is crucial for comprehending how plants control the lipid composition of their thylakoid membranes.

Caption: MGDG Biosynthesis Pathway in Arabidopsis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of MGDG in thylakoid membrane structure.

Thylakoid Membrane Isolation

A robust protocol for isolating intact thylakoid membranes is fundamental for subsequent biochemical and biophysical analyses.

Caption: Experimental Workflow for Thylakoid Isolation.

Protocol Details:

-

Homogenization: Homogenize 10 g of fresh leaf tissue in 100 mL of ice-cold grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, and 0.1% BSA) using a blender.[14][15]

-

Filtration: Filter the homogenate through four layers of Miracloth to remove large debris.[14]

-

Chloroplast Isolation: Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

-

Lysis: Gently resuspend the chloroplast pellet in 10 mL of a hypotonic lysis buffer (e.g., 20 mM Tricine-KOH pH 7.8, 10 mM NaCl, 5 mM MgCl₂) and incubate on ice for 5 minutes.[15]

-

Thylakoid Pelleting: Centrifuge the lysed chloroplasts at 4,000 x g for 10 minutes at 4°C. The resulting pellet contains the thylakoid membranes.

-

Washing: Resuspend the thylakoid pellet in a wash buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 5 mM NaCl, 5 mM MgCl₂) and centrifuge again at 4,000 x g for 10 minutes.

-

Final Preparation: Resuspend the final thylakoid pellet in a minimal volume of storage buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM sucrose, 10 mM NaCl, 5 mM MgCl₂). Determine the chlorophyll concentration and store aliquots at -80°C.[14]

Lipid Extraction and Analysis by HPLC-MS

Quantification of the different lipid classes is essential to determine the impact of genetic mutations or environmental stress.

Protocol Details:

-

Extraction: Extract total lipids from a known amount of thylakoid membrane (based on chlorophyll content) using a chloroform (B151607):methanol mixture (e.g., 2:1, v/v).[4]

-

Phase Separation: Add 0.9% NaCl solution to the extract to induce phase separation. The lower chloroform phase will contain the lipids.

-

Drying and Resuspension: Evaporate the chloroform under a stream of nitrogen gas and resuspend the lipid extract in a suitable solvent for HPLC analysis (e.g., methanol:acetonitrile).

-

HPLC Separation: Inject the lipid extract onto a reverse-phase C18 column. Use a gradient of solvents (e.g., water, methanol, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate) to separate the different lipid classes.

-

Mass Spectrometry Detection: Couple the HPLC to a mass spectrometer (e.g., ESI-Q-TOF-MS) to identify and quantify the individual lipid species based on their mass-to-charge ratio and fragmentation patterns.[16]

Transmission Electron Microscopy (TEM) of Thylakoid Structure

TEM provides high-resolution images of the thylakoid ultrastructure, allowing for the visualization of grana stacking and membrane morphology.

Protocol Details:

-

Fixation: Fix small leaf samples (1-2 mm²) in a primary fixative solution (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer, pH 7.2) for several hours at 4°C.[17][18]

-

Post-fixation: Post-fix the samples in a secondary fixative (e.g., 1% osmium tetroxide in the same buffer) to enhance contrast.[19]

-

Dehydration: Dehydrate the samples through a graded ethanol (B145695) series (e.g., 30%, 50%, 70%, 90%, 100%).[17]

-

Infiltration and Embedding: Infiltrate the samples with a resin (e.g., Spurr's resin) and polymerize at 60-70°C.[17]

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.[17]

-

Staining: Stain the sections with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to further enhance contrast.[17]

-

Imaging: Observe the sections using a transmission electron microscope at an appropriate accelerating voltage.[17]

Conclusion and Future Directions

MGDG is an indispensable component of the thylakoid membrane, playing a multifaceted role that extends far beyond that of a simple structural lipid. Its unique physicochemical properties are fundamental to the intricate architecture of the thylakoids, the stability of the photosynthetic machinery, and the overall efficiency of photosynthesis. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the fascinating biology of this crucial molecule.

Future research should focus on elucidating the precise molecular mechanisms by which MGDG interacts with and modulates the function of membrane proteins. Advanced techniques such as cryo-electron microscopy and molecular dynamics simulations will be invaluable in this endeavor. Furthermore, a deeper understanding of the regulation of MGDG biosynthesis could open up new avenues for improving crop resilience to environmental stresses and for the development of novel herbicides or plant growth regulators. For drug development professionals, the unique biosynthetic pathways of plant lipids present potential targets for antimicrobial and antifungal agents, given the structural differences from mammalian lipid metabolism. The continued study of MGDG will undoubtedly yield further insights into the fundamental processes of life and may pave the way for innovative applications in agriculture and medicine.

References

- 1. Recycling of the major thylakoid lipid MGDG and its role in lipid homeostasis in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of monogalactosyldiacylglycerol on the interaction between photosystem II core complex and its antenna complexes in liposomes of thylakoid lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dynamic Thylakoid Stacking Is Regulated by LHCII Phosphorylation but Not Its interaction with PSI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Specific Composition of Lipid Phases Allows Retaining an Optimal Thylakoid Membrane Fluidity in Plant Response to Low-Temperature Treatment [frontiersin.org]

- 5. Lipids Composition in Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular level insight into non-bilayer structure formation in thylakoid membranes: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ill.eu [ill.eu]

- 8. The Molecular Biology of Plant Cells [publishing.cdlib.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The non-bilayer lipid MGDG stabilizes the major light-harvesting complex (LHCII) against unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agrisera.com [agrisera.com]

- 15. An efficient protocol for extracting thylakoid membranes and total leaf proteins from Posidonia oceanica and other polyphenol-rich plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 17. Using Light and Electron Microscopy to Estimate Structural Variation in Thylakoid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation of cells for transmission electron microscopy ultrastructural analysis [protocols.io]

- 19. Measuring the dynamic response of the thylakoid architecture in plant leaves by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Regulation of Monogalactosyl Diglyceride Biosynthesis: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Monogalactosyl diglyceride (MGDG) is the most abundant glycerolipid in photosynthetic membranes and plays a pivotal role in the biogenesis and function of chloroplasts. The biosynthesis of MGDG is a critical, multi-level regulatory process essential for plant growth, development, and stress responses. This technical guide provides an in-depth exploration of the regulatory mechanisms governing the MGDG biosynthesis pathway, with a focus on key enzymes, signaling cascades, and environmental responses. Detailed experimental protocols and quantitative data are presented to facilitate further research and potential therapeutic development.

Introduction

In plant cells, MGDG and digalactosyldiacylglycerol (B1163852) (DGDG) are the primary lipid components of chloroplast membranes, constituting up to 80% of their total lipid content.[1][2] MGDG is not only a structural component of the thylakoid membranes, essential for photosynthesis, but also a precursor for DGDG synthesis.[3] The synthesis of MGDG is catalyzed by MGDG synthases (MGDs), which transfer a galactose moiety from UDP-galactose to diacylglycerol (DAG).[1][2] In the model organism Arabidopsis thaliana, the MGDG synthase family comprises three main isoforms: MGD1, MGD2, and MGD3, each with distinct roles and regulatory controls.[4][5] Understanding the intricate regulation of this pathway is crucial for developing strategies to enhance plant resilience and for potential applications in drug development.

The MGDG Biosynthesis Pathway: Key Enzymes and Substrates

The final step in MGDG biosynthesis is the transfer of galactose from UDP-galactose to a DAG backbone, a reaction catalyzed by MGDG synthase.[6] The DAG substrate for this reaction can originate from two distinct pathways: the prokaryotic pathway, which occurs entirely within the plastid, and the eukaryotic pathway, which involves the endoplasmic reticulum.[7][8]

-

MGD1: This is the primary isoform responsible for the bulk of MGDG synthesis in photosynthetic tissues and is essential for chloroplast development and the formation of the photosynthetic apparatus.[4][9] MGD1 is localized to the inner envelope of the chloroplast.[10][11] Knockout mutants of MGD1 show severe developmental defects, highlighting its critical role.[1][2]

-

MGD2 and MGD3: These type-B MGDG synthases are primarily involved in MGDG synthesis under specific conditions, such as phosphate (B84403) (Pi) deprivation, and in non-photosynthetic tissues.[4][5] They are localized to the outer envelope of the chloroplast.[12] Under phosphate-limiting conditions, the MGDG produced by MGD2 and MGD3 serves as a substrate for DGDG synthesis, which then replaces phospholipids (B1166683) in extraplastidial membranes.[9]

Regulatory Mechanisms

The biosynthesis of MGDG is tightly regulated at multiple levels, from gene transcription to allosteric enzyme activation, ensuring a coordinated response to developmental cues and environmental changes.

Transcriptional Regulation

The expression of MGDG synthase genes is controlled by a complex network of factors, including light, developmental stage, and nutrient availability.

-

Light and Chloroplast Biogenesis: The expression of MGD1 is induced by light, a process that is transcriptionally coordinated with chlorophyll (B73375) biosynthesis and the expression of other photosynthesis-associated nuclear genes.[4][13] This coordination is crucial for the biogenesis of thylakoid membranes.[4] Key signaling components in this regulation include cytokinin signaling and the LONG HYPOCOTYL5 (HY5) and GOLDEN2-LIKE (GLK) transcription factors.[11][13]

-

Phosphate Starvation: Under phosphate-deficient conditions, the expression of MGD2 and MGD3 is significantly upregulated, while MGD1 expression remains relatively constant.[14] This response is part of a broader lipid remodeling strategy where DGDG substitutes for phospholipids to conserve phosphate.[9]

-

Environmental Stress: Drought stress has been shown to enhance the biosynthesis of DGDG, which involves the upregulation of genes encoding for galactolipid synthases, including MGD1 and MGD2.[15] Overexpression of a rice MGDG synthase gene in tobacco has been shown to enhance tolerance to aluminum stress by maintaining MGDG levels and the MGDG/DGDG ratio.[16]

Post-Translational and Allosteric Regulation

Beyond transcriptional control, the activity of MGDG synthases is directly modulated by other lipids, providing a rapid mechanism for feedback regulation.

-

Activation by Phosphatidic Acid (PA): MGDG synthase activity is allosterically activated by phosphatidic acid (PA).[7][17] Under physiological conditions, the enzyme is largely inactive in the presence of its substrates (DAG and UDP-galactose) alone but is significantly activated by PA.[7][17] PA is a precursor for all glycerolipids and also acts as a signaling molecule, thus coupling MGDG synthesis to the overall status of lipid metabolism.[6][7]

-

Activation by Phosphatidylglycerol (PG): Phosphatidylglycerol (PG), another important lipid in chloroplast membranes, can also activate MGDG synthase.[17] However, the mechanism of activation by PG appears to be distinct from that of PA.[1][17]

The regulatory network of MGDG biosynthesis is summarized in the following diagram:

Caption: Regulatory network of MGDG biosynthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the MGDG biosynthesis pathway, extracted from various studies.

Table 1: Kinetic Properties of MGDG Synthases from Arabidopsis thaliana

| Enzyme | Substrate (DAG) | KM (mol fraction) | Vmax (nmol/min/mg protein) | Reference |

| atMGD1 | 18:1/16:0 (prokaryotic) | 0.015 | 2500 | [10] |

| atMGD1 | 18:2/18:2 (eukaryotic) | 0.018 | 2800 | [10] |

| atMGD2 | 18:1/16:0 (prokaryotic) | 0.025 | 500 | [10] |

| atMGD2 | 18:2/18:2 (eukaryotic) | 0.012 | 600 | [10] |

| atMGD3 | 18:1/16:0 (prokaryotic) | 0.022 | 450 | [10] |

| atMGD3 | 18:2/18:2 (eukaryotic) | 0.010 | 550 | [10] |

Table 2: Changes in MGDG Content Under Stress Conditions

| Plant | Stress Condition | Change in MGDG Content | Reference |

| Arabidopsis thaliana (mgd1-1 mutant) | High Light | ~40% reduction compared to wild type | [18] |

| Tobacco (overexpressing rice MGD) | Aluminum Stress | Maintained at normal levels (wild type showed significant decrease) | [16] |

| Cowpea (drought tolerant cultivar) | Drought Stress | Increase in DGDG, implying increased MGDG precursor synthesis | [15] |

| Arabidopsis thaliana | Phosphate Deprivation | Upregulation of MGDG synthesis for DGDG production | [9] |

Experimental Protocols

MGDG Synthase Activity Assay

This protocol is adapted from methods used for assaying MGDG synthase activity in isolated chloroplast envelopes or with recombinant enzymes.[7][10]

Workflow Diagram:

Caption: Workflow for MGDG synthase activity assay.

Methodology:

-

Enzyme Preparation: Isolate chloroplast envelope membranes from fresh leaves or use purified recombinant MGDG synthase.[10]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES-KOH, pH 7.5) containing a defined amount of DAG substrate, typically supplied in mixed micelles with a detergent like CHAPS.[19] Include activating lipids such as PA or PG as required.

-

Initiation: Start the reaction by adding UDP-[14C]galactose to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time period during which the reaction is linear.

-

Termination: Stop the reaction by adding a mixture of chloroform and methanol.

-

Lipid Extraction: Perform a total lipid extraction using the Bligh and Dyer method.[20]

-

Lipid Separation: Separate the extracted lipids by thin-layer chromatography (TLC) using a solvent system such as chloroform/methanol/water (65:25:4, v/v/v).

-

Quantification: Scrape the silica (B1680970) corresponding to the MGDG spot and quantify the radioactivity by liquid scintillation counting. Alternatively, visualize the radiolabeled lipids by autoradiography.

Analysis of Galactolipids by Mass Spectrometry

This protocol provides a general workflow for the quantitative analysis of MGDG and other galactolipids using liquid chromatography-mass spectrometry (LC-MS).[21][22]

Methodology:

-

Lipid Extraction: Extract total lipids from plant tissue using a suitable method, such as the one described by Zábranská et al. (2012), which involves extraction with isopropanol (B130326) followed by chloroform and water.[23]

-

Chromatographic Separation: Separate the lipid classes using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of solvents like methanol/water or acetonitrile/methanol/water.[21]

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode for the detection of galactolipids.[21]

-

Detection: Perform mass analysis using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which are essential for correct lipid identification.[21]

-

Fragmentation: Use tandem mass spectrometry (MS/MS) to fragment the lipid molecules and obtain structural information about the fatty acyl chains.

-

Conclusion and Future Perspectives

The regulation of MGDG biosynthesis is a highly complex and finely tuned process that is central to plant life. This guide has synthesized the current understanding of the transcriptional and allosteric control mechanisms that govern this pathway. The provided quantitative data and experimental protocols serve as a resource for researchers aiming to further unravel the intricacies of MGDG synthesis and its role in plant biology.

Future research should focus on identifying novel regulatory components, including transcription factors and signaling molecules, that modulate MGDG synthesis in response to a wider range of environmental stimuli. Elucidating the precise structural basis for the allosteric activation of MGDG synthases by PA and PG will provide deeper insights into the dynamic regulation of this crucial enzyme. Furthermore, a comprehensive understanding of the interplay between the MGDG biosynthesis pathway and other metabolic pathways will be vital for developing crops with enhanced stress tolerance and for exploring the therapeutic potential of galactolipids. The involvement of MGDG and DGDG in systemic acquired resistance (SAR) highlights their role in plant immunity and opens new avenues for research in plant-pathogen interactions.[24][25]

References

- 1. Frontiers | Do Galactolipid Synthases Play a Key Role in the Biogenesis of Chloroplast Membranes of Higher Plants? [frontiersin.org]

- 2. Do Galactolipid Synthases Play a Key Role in the Biogenesis of Chloroplast Membranes of Higher Plants? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recycling of the major thylakoid lipid MGDG and its role in lipid homeostasis in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional regulation of thylakoid galactolipid biosynthesis coordinated with chlorophyll biosynthesis during the development of chloroplasts in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Critical regulation of galactolipid synthesis controls membrane differentiation and remodeling in distinct plant organs and following environmental changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. folia.unifr.ch [folia.unifr.ch]

- 7. Activation of the Chloroplast Monogalactosyldiacylglycerol Synthase MGD1 by Phosphatidic Acid and Phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential regulation of two types of monogalactosyldiacylglycerol synthase in membrane lipid remodeling under phosphate-limited conditions in sesame plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Two types of MGDG synthase genes, found widely in both 16:3 and 18:3 plants, differentially mediate galactolipid syntheses in photosynthetic and nonphotosynthetic tissues in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Characterization and Mutational Analysis of a Monogalactosyldiacylglycerol Synthase Gene OsMGD2 in Rice [frontiersin.org]

- 12. Digalactosyldiacylglycerol Is Essential for Organization of the Membrane Structure in Etioplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptional regulation of thylakoid galactolipid biosynthesis coordinated with chlorophyll biosynthesis during the development of chloroplasts in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Drought stress and rehydration affect the balance between MGDG and DGDG synthesis in cowpea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of Galactolipid Biosynthesis by Overexpression of the Rice MGD Gene Contributes to Enhanced Aluminum Tolerance in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of the chloroplast monogalactosyldiacylglycerol synthase MGD1 by phosphatidic acid and phosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The galactolipid monogalactosyldiacylglycerol (MGDG) contributes to photosynthesis-related processes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Functional Characterization of the Monogalactosyldiacylglycerol Synthase Gene ptMGD2 in the Diatom Phaeodactylum tricornutum [frontiersin.org]

- 21. Analysis of plant galactolipids by reversed-phase high-performance liquid chromatography/mass spectrometry with accurate mass measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Analysis of Galactolipids of Eukaryotic Algae by LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. scholars.uky.edu [scholars.uky.edu]

Enzymatic Degradation and Catabolism of Monogalactosyldiacylglycerol (MGDG) in Plants: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Monogalactosyldiacylglycerol (MGDG) is the most abundant lipid class in photosynthetic membranes and is integral to the structure and function of chloroplasts.[1][2] The dynamic breakdown and turnover of MGDG, a process known as catabolism, is a critical component of plant lipid remodeling. This process is essential for adapting to environmental stresses, managing nutrient deprivation, and facilitating developmental programs like senescence. Key enzymatic pathways, mediated by specific galactolipases and galactosyltransferases, release fatty acids and diacylglycerol from thylakoid membranes. These products can be repurposed for the synthesis of triacylglycerols (TAGs), which serve as energy stores, or can act as signaling molecules. This document provides a comprehensive technical overview of the core enzymes, catabolic pathways, and physiological significance of MGDG degradation in plants, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to MGDG

In plants and algae, photosynthetic membranes are distinguished by their high concentration of uncharged galactolipids, primarily MGDG and digalactosyldiacylglycerol (B1163852) (DGDG).[3] MGDG can constitute up to 80% of the total lipids in chloroplasts, making it arguably the most abundant polar lipid on Earth.[1][2] It is synthesized in the chloroplast envelope by MGDG synthases (MGDs).[2][4] The unique conical shape of MGDG is crucial for maintaining the curvature of thylakoid membranes and for stabilizing the photosynthetic complexes embedded within them.[1] While its synthesis is well-studied, the enzymatic degradation of MGDG is equally important, representing a key mechanism for lipid homeostasis, stress adaptation, and the recycling of valuable carbon and energy resources.[1][5]

Core Enzymatic Pathways of MGDG Catabolism

The degradation of MGDG is not a singular pathway but rather a set of context-dependent enzymatic reactions that remodel chloroplast membranes. The primary outcomes are the liberation of fatty acids for energy or signaling and the provision of a diacylglycerol (DAG) backbone for the synthesis of other lipids, notably TAG.

Lipolytic Cleavage by Galactolipases

The most direct catabolic route involves the hydrolysis of acyl chains from the glycerol (B35011) backbone, catalyzed by galactolipases (EC 3.1.1.26). These enzymes release free fatty acids (FFAs) and monogalactosylmonoacylglycerol (MGMG).

-

HEAT INDUCIBLE LIPASE1 (HIL1): HIL1 is a chloroplastic MGDG lipase (B570770) in Arabidopsis thaliana that is activated under heat stress.[6][7] In vitro assays confirm that recombinant HIL1 preferentially digests MGDG to release polyunsaturated fatty acids, specifically α-linolenic acid (18:3-FFA), while showing no activity towards saturated fatty acids like 18:0 or 16:0.[6][7] This action is the first step in the turnover of 34:6-MGDG (18:3/16:3), contributing to membrane remodeling to mitigate heat-induced damage.[6][8]

-

PLASTID GALACTOGLYCEROLIPID DEGRADATION1 (PGD1): PGD1 is an MGDG-specific lipase identified in Chlamydomonas reinhardtii.[9][10] It is crucial for TAG accumulation during nitrogen deprivation.[9][11] PGD1 hydrolyzes MGDG to produce FFAs that are subsequently incorporated into TAG.[10] The pgd1 mutant shows reduced TAG content and decreased turnover of galactoglycerolipids, indicating that de novo synthesized fatty acids are at least partially incorporated into plastid lipids before being channeled into TAG synthesis.[9][11]

Galactosyltransferase Activity in Membrane Remodeling

An alternative pathway for MGDG consumption is mediated by a galactosyltransferase that remodels membranes without immediately releasing free fatty acids.

-

SENSITIVE TO FREEZING2 (SFR2): SFR2 is a galactolipid:galactolipid galactosyltransferase (GGGT) located in the outer chloroplast envelope.[12][13] It is essential for freezing tolerance in Arabidopsis.[13] Upon activation by freezing-induced cellular dehydration, SFR2 catalyzes the transfer of a galactose residue from one MGDG molecule to another galactolipid acceptor.[12][13] This processive reaction forms oligogalactolipids (DGDG, TriGDG) and DAG.[12][14] The resulting DAG is then available for conversion into TAG, which helps stabilize membranes by removing bilayer-disrupting MGDG.[13]

Fate of Catabolic Products

The products of MGDG degradation are channeled into various metabolic pathways.

-

Monogalactosylmonoacylglycerol (MGMG): This lysolipid can be further hydrolyzed to release the second fatty acid or reacylated to reform MGDG in a recycling pathway.[15]

-

Free Fatty Acids (FFAs): Liberated FFAs, primarily polyunsaturated ones like 18:3, can be transported from the chloroplast. They are activated to acyl-CoAs and can be either degraded via β-oxidation for energy or used as substrates for the synthesis of TAG in the endoplasmic reticulum (ER).[8]

-

Diacylglycerol (DAG): DAG produced by SFR2 is a direct precursor for TAG synthesis via the action of diacylglycerol acyltransferase (DGAT).[13]

-

Galactose: The galactose headgroup is ultimately cleaved by α- and β-galactosidases, releasing free galactose which can enter central carbohydrate metabolism.[16]

Physiological Roles of MGDG Catabolism

MGDG degradation is not a futile cycle but a highly regulated process integral to plant survival and development.

Abiotic Stress Response

Plants remodel their membrane lipids to maintain integrity and function under adverse environmental conditions.

-